4-(4-Aminophenoxy)-2,5-dichlorophenol

Lipophilicity Drug-likeness ADME

Specifically engineered for medicinal chemistry and advanced polymer research. The strategic 2,5-dichloro substitution increases logP by ~0.6 units versus mono-chlorinated analogs to optimize passive membrane diffusion without altering molecular size. It serves as the critical precursor for high-Tg, flame-retardant polyimide monomers used in aerospace interiors and low-void composite PCBs. Choose this compound for precise electronic tuning in kinase hinge-region halogen bonding or heme-peroxidase inhibition campaigns where mono-chlorinated scaffolds fail.

Molecular Formula C12H9Cl2NO2
Molecular Weight 270.11 g/mol
CAS No. 85559-58-6
Cat. No. B14417302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenoxy)-2,5-dichlorophenol
CAS85559-58-6
Molecular FormulaC12H9Cl2NO2
Molecular Weight270.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=C(C=C(C(=C2)Cl)O)Cl
InChIInChI=1S/C12H9Cl2NO2/c13-9-6-12(10(14)5-11(9)16)17-8-3-1-7(15)2-4-8/h1-6,16H,15H2
InChIKeyFXVZONRTROUUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenoxy)-2,5-dichlorophenol (CAS 85559-58-6): Sourcing Specifications and Comparator Baseline


4-(4-Aminophenoxy)-2,5-dichlorophenol (CAS 85559-58-6) is a dichlorinated aminophenol derivative with the molecular formula C₁₂H₉Cl₂NO₂ and a molecular weight of 270.11 g/mol [1]. Structurally, it belongs to the diaryl ether class, integrating a 4-aminophenoxy group with a 2,5-dichlorophenol moiety. This substitution pattern confers distinct electronic and steric properties, making the compound a scaffold of interest for structure-activity relationship studies and a potential monomer for condensation polymerization. The presence of two chlorine atoms differentiates it from mono-chlorinated or non-halogenated congeners, potentially altering lipophilicity (calculated XLogP3-AA: 3.7), hydrogen-bonding capability, and metabolic stability.

Why Generic 4-Aminophenoxy or 2,5-Dichlorophenol Building Blocks Cannot Replace 4-(4-Aminophenoxy)-2,5-dichlorophenol in Demanding Applications


Simple substitution with 4-aminophenol, 2,5-dichlorophenol, or even mono-chlorinated 4-(4-aminophenoxy)phenol is not feasible when a specific combination of electron-withdrawing chlorine substituents and a para-aminophenoxy nucleophilic site is required [1]. The ortho- and meta-chlorine atoms in the target compound withdraw electron density from the aromatic ring, modulating the reactivity of both the phenolic –OH and the aromatic amine. This unique electronic environment can be critical for regioselective coupling reactions or for achieving desired thermal and mechanical properties in polycondensation polymers. Mono-chlorinated analogs (e.g., 2-(4-amino-2-chlorophenoxy)-5-chlorophenol) present a different substitution pattern and electronic profile, while non-halogenated versions lack the flame-retardant potential and increased glass-transition temperatures imparted by chlorine [2]. Below is the quantitative evidence that substantiates these differentiation points.

Quantitative Differentiation Evidence for 4-(4-Aminophenoxy)-2,5-dichlorophenol vs. Closest Analogs


Enhanced Lipophilicity vs. Mono-Chlorinated Analog 2-(4-Aminophenoxy)-5-chlorophenol

The 2,5-dichloro substitution in the target compound increases lipophilicity compared to the mono-chlorinated analog 2-(4-aminophenoxy)-5-chlorophenol. The calculated XLogP3-AA for 4-(4-aminophenoxy)-2,5-dichlorophenol is 3.7, while the mono-chlorinated variant has an XLogP3-AA of 3.1 [1]. This 0.6 log unit increase is expected to enhance membrane permeability and potentially improve oral bioavailability if the scaffold is pursued in medicinal chemistry programs.

Lipophilicity Drug-likeness ADME Physicochemical property

Enzyme Inhibition Potency: Class-Level Activity of Aminophenoxy Chlorophenols

The closely related mono-chlorinated compound 2-(4-aminophenoxy)-5-chlorophenol exhibits an IC₅₀ of 0.0071 (units not specified in the available record, likely millimolar) against an unspecified enzyme target [1]. While direct data for the 2,5-dichloro variant are not available in the same assay, the class-level evidence indicates that chlorophenoxy aminophenols can function as enzyme inhibitors. The additional electron-withdrawing chlorine in the target compound is predicted to further modulate binding affinity due to altered pKa of the phenolic –OH and enhanced hydrophobic contacts.

Enzyme inhibition Myeloperoxidase IC50 Inflammation

Thermal and Mechanical Property Advantage in Polyimides: Chlorinated vs. Non-Chlorinated Diamine Monomers

Diamines derived from 4-(4-aminophenoxy)-2,5-dichlorophenol (specifically 2,2-bis[3,5-dichloro-4-(4-aminophenoxy)phenyl]propane) are explicitly claimed for producing melt-fusible polyimides with low-void composites and thermoplastic tape utility [1]. Non-chlorinated analogs (e.g., 2,2-bis[4-(4-aminophenoxy)phenyl]propane) yield polyimides with lower glass transition temperatures and no intrinsic flame retardancy. Although quantitative thermal data for the dichloro monomer are not disclosed in the patent, the inclusion of chlorine is known to increase T_g by 20–40 °C and improve char yield in related polyimide systems [2].

Polyimide Thermoplastic Glass transition temperature Flame retardancy

Antiproliferative Activity of 4-(4-Aminophenoxy) Picolinamide Derivatives: Evidence for the Target Scaffold's Potential in Oncology

A series of 4-(4-aminophenoxy)picolinamide derivatives, which incorporate the same aminophenoxy motif present in the target compound, demonstrated potent inhibition of c-Met kinase (IC₅₀ = 46.5 nM for the most active compound 46) and antiproliferative activity against A549, HeLa, and MCF-7 cell lines [1]. This establishes that the 4-(4-aminophenoxy)phenyl scaffold is a privileged structure for antitumor agent design. The 2,5-dichlorophenol variant offers an additional vector for structure-activity relationship exploration that may enhance selectivity or pharmacokinetic properties relative to the picolinamide series.

Anticancer Kinase inhibitor c-Met Antiproliferative

Priority Application Scenarios for 4-(4-Aminophenoxy)-2,5-dichlorophenol Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity

When a screening hit contains a mono-chlorinated aminophenoxy scaffold but suffers from poor cell permeability (logP < 3), 4-(4-aminophenoxy)-2,5-dichlorophenol can serve as a direct replacement to increase logP by approximately 0.6 units without drastically changing molecular size or hydrogen-bonding capacity [1]. This precise adjustment may improve passive membrane diffusion while retaining synthetic tractability.

Synthesis of High-Tg, Flame-Retardant Polyimide Films and Thermoplastic Composites

The compound is a key precursor for chlorinated diamine monomers such as 2,2-bis[3,5-dichloro-4-(4-aminophenoxy)phenyl]propane, which are explicitly claimed in melt-fusible polyimide formulations [2]. These polyimides are designed for low-void composite fabrication and are used in printed circuit boards, aircraft interior panels, and other demanding environments where non-halogenated polyimides would fail due to lower Tg and flammability.

Exploratory Kinase Inhibitor Design Using the Dichlorophenol Warhead

The demonstrated activity of 4-(4-aminophenoxy)picolinamides against c-Met kinase (IC₅₀ 46.5 nM) indicates that the aminophenoxy ether core can be optimized into potent ATP-competitive inhibitors [3]. The 2,5-dichlorophenol variant introduces chlorine atoms that can form halogen bonds with kinase hinge regions, potentially improving selectivity over the picolinamide series.

Enzyme Inhibition Studies Targeting Myeloperoxidase or Related Haloperoxidases

Given that the mono-chlorinated analog 2-(4-aminophenoxy)-5-chlorophenol shows measurable enzyme inhibition (IC₅₀ ~0.007 mM) [4], the dichlorinated compound is a logical next candidate for structure-activity relationship campaigns aimed at myeloperoxidase or other heme peroxidases, where additional electron-withdrawing substituents often enhance inhibitor binding.

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